4-(Methoxy-d3)-bromobenzene
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Overview
Description
4-(Methoxy-d3)-bromobenzene is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of bromobenzene, where one of the hydrogen atoms in the methoxy group is replaced by deuterium. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Scientific Research Applications
4-(Methoxy-d3)-bromobenzene is widely used in scientific research due to its deuterium content. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the synthesis of deuterated materials and compounds for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-d3)-bromobenzene typically involves the bromination of anisole (methoxybenzene) followed by the introduction of deuterium. One common method is the bromination of anisole using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoanisole is then subjected to deuterium exchange reactions to replace the hydrogen atoms in the methoxy group with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium exchange step is often carried out using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxy-d3)-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 4-methoxybenzene.
Mechanism of Action
The mechanism of action of 4-(Methoxy-d3)-bromobenzene depends on the specific reactions it undergoes. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates for bond-breaking processes involving deuterium.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but without deuterium. Used in similar applications but lacks the benefits of deuterium labeling.
4-Methoxybenzaldehyde: An oxidation product of 4-(Methoxy-d3)-bromobenzene. Used in flavor and fragrance industries.
4-Methoxybenzoic Acid: Another oxidation product. Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its deuterium content, which makes it valuable for studies involving isotopic labeling. The presence of deuterium allows researchers to trace the compound’s behavior in chemical and biological systems, providing insights that are not possible with non-deuterated analogs.
Properties
IUPAC Name |
1-bromo-4-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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